molecular formula C18H24N2O B137680 (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 177793-79-2

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No. B137680
M. Wt: 284.4 g/mol
InChI Key: KOAZNWLKDYIEHQ-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, commonly known as QNTC, is a novel compound with potential therapeutic applications. QNTC is a novel synthetic compound that has been developed to target multiple biological pathways and has been studied for its use as an inhibitor of several enzymes and receptors. QNTC has been studied for its potential as an anti-inflammatory and anti-cancer agent, and its ability to modulate the activity of various enzymes and receptors.

Scientific Research Applications

Neuro- and Immunomodulatory Effects

One of the notable applications of structurally related compounds includes their neuro- and immunomodulatory effects. These effects offer possibilities for intervention in diseases such as autoimmunity, neurodegeneration, and neoplastic processes. Quinoline-3-carboxamide derivatives, which show structural similarities to kynurenines, have demonstrated promising results in the treatment of autoimmune diseases and are considered primarily as anti-cancer drugs. These findings underline the potential of structurally related compounds for therapeutic applications in a wide range of diseases, including depression, neuropathic pain, and dyskinesia (Boros & Vécsei, 2020).

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. Quaternary ammonium compounds (QACs) based on 3-substituted quinuclidines have shown significant antimicrobial activity. These compounds exhibit low toxicity toward normal human cell lines, highlighting their potential for therapeutic application as antimicrobial agents (Odžak, 2020).

Corrosion Inhibition

Quinoline derivatives have also been identified as effective anticorrosive materials. These derivatives show good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This application is particularly relevant in industries where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).

Optical and Electroluminescent Materials

Further research has explored the use of quinazoline and pyrimidine derivatives in the development of optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, showing significant potential for applications related to photo- and electroluminescence. This includes materials for organic light-emitting diodes (OLEDs) and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

(1S)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAZNWLKDYIEHQ-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.